Methyl arabinonate

Description

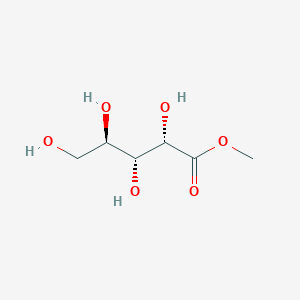

Methyl arabinonate is the methyl ester derivative of arabinonic acid, a sugar acid derived from arabinose. Arabinonic acid (C₅H₁₀O₆; MW 166.13 g/mol) is a pentonic acid with hydroxyl groups at positions 2, 3, 4, and a carboxylate group at position 1 . This compound is synthesized via esterification of arabinonic acid, replacing the carboxylic acid proton with a methyl group (C₆H₁₂O₆; MW 180.16 g/mol). This modification alters its physicochemical properties, such as solubility and reactivity, making it less polar than its acid or salt forms (e.g., potassium arabinonate, C₅H₉KO₆; MW 204.22 g/mol) . While arabinonate salts are widely used in biochemical studies (e.g., enzyme assays ), this compound is less commonly reported in metabolic pathways, suggesting its role may be more niche, such as in synthetic chemistry as a protected intermediate.

Properties

CAS No. |

15909-68-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |

InChI Key |

JWILWRLEBBNTFH-WDCZJNDASA-N |

SMILES |

COC(=O)C(C(C(CO)O)O)O |

Isomeric SMILES |

COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

COC(=O)C(C(C(CO)O)O)O |

Other CAS No. |

23009-76-9 15909-68-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl arabinonate can be synthesized through the esterification of D-arabinonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of D-arabinonic acid, methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Methyl arabinonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield D-arabinonic acid and methanol.

Oxidation: The compound can be oxidized to form D-arabinonic acid derivatives.

Reduction: Reduction reactions can convert the ester into alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

Hydrolysis: D-arabinonic acid and methanol.

Oxidation: Various oxidized derivatives of D-arabinonic acid.

Reduction: Alcohol derivatives of D-arabinonic acid.

Scientific Research Applications

Chemistry: Methyl arabinonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study metabolic pathways involving pentose sugars. It is also used in the synthesis of nucleoside analogs for antiviral research.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of D-arabinonic acid, methyl ester involves its conversion to D-arabinonic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond. The resulting D-arabinonic acid can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Features

- Methyl arabinonate: Contains a methyl ester group at C-1, altering electronic distribution compared to the carboxylate in arabinonate salts.

- Arabinonic acid: Free carboxylic acid group at C-1, with hydroxyl groups at C-2, C-3, and C-4 in the D-arabinose configuration .

- Potassium arabinonate: Ionic form with a potassium counterion, enhancing water solubility .

- Xylonate and galactonate : Structurally similar sugar acids with hydroxyl and carboxylate groups but differing in stereochemistry (e.g., xylonate derived from xylose, galactonate from galactose) .

Key Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Arabinonic acid | C₅H₁₀O₆ | 166.13 | High (polar) | Carboxylic acid, 4 hydroxyls |

| Potassium arabinonate | C₅H₉KO₆ | 204.22 | High (aqueous) | Carboxylate salt, 4 hydroxyls |

| This compound | C₆H₁₂O₆ | 180.16 | Moderate (organic) | Methyl ester, 4 hydroxyls |

| Xylonate | C₅H₁₀O₆ | 166.13 | High (polar) | Carboxylic acid, 4 hydroxyls |

| Galactonate | C₆H₁₂O₇ | 196.16 | High (polar) | Carboxylic acid, 5 hydroxyls |

Enzymatic and Metabolic Comparisons

Substrate Specificity in Pathways

- Arabinonate dehydratases: Arabinonic acid and potassium arabinonate are substrates for enzymes like L-arabinonate dehydratase (EC 4.2.1.25) and arabinonate dehydratase (EC 4.2.1.5), which catalyze dehydration to 2-dehydro-3-deoxy-arabinate in pathways leading to α-ketoglutarate .

- Promiscuous enzymes: Xylonate/gluconate dehydratases in Haloarcula spp. act on arabinonate, xylonate, and gluconate, highlighting structural similarities among these sugar acids .

Metabolic Roles

- Arabinonate in gut metabolism: Arabinonate/xylonate correlates inversely with riboflavin in murine gut studies, suggesting roles in microbial carbohydrate metabolism .

- This compound: Limited evidence in biological systems; its ester form may reduce bioavailability compared to ionic or acid forms.

Functional and Application Differences

- Biochemical studies: Potassium arabinonate is used in NMR studies (δ 171.2 ppm for C-1 carboxylate ) and enzyme assays.

- Industrial applications: Arabinonate derivatives are precursors in microbial production of chemicals like 1,2,4-butanetriol . This compound’s ester group could serve as a protective moiety in synthetic pathways.

- Metal complexation: Arabinonate’ carboxylate group enables metal binding (e.g., in arabinoxylan composites ), whereas the methyl ester lacks this ionic capability.

Q & A

Q. How can researchers address variability in this compound quantification across laboratories?

- Methodological Answer : Implement inter-laboratory validation using standardized reference materials. Adopt harmonized protocols (e.g., ISO guidelines) for sample preparation and instrument calibration. Report inter-day/intra-day precision and participate in proficiency testing programs. Use consensus values from round-robin studies to calibrate in-house methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.